4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride
Overview
Description
4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride is a chemical compound with the CAS Number: 346688-60-6 . It has a molecular weight of 275.8 and its molecular formula is C12H18ClNO2S .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H .Scientific Research Applications
Cyclin-dependent Kinase Inhibitors
Research has demonstrated the potential of derivatives related to "4-(3-(Methylsulfonyl)phenyl)piperidine" in the inhibition of cyclin-dependent kinase (CDK2), which is crucial for cell cycle regulation. Specifically, beta-Piperidinoethylsulfides derivatives have shown potent inhibitory activity, with one of the compounds achieving an IC50 value of 45 nM. This finding underlines the compound's potential in medicinal chemistry and cancer treatment research (R. Griffin et al., 2006).
Phospholipase A2 Inhibitors
Another study focused on the synthesis and evaluation of "4-[N-methyl-N-[(E)-3-[4-(methylsulfonyl)phenyl]-2- propenoyl]amino]benzenesulfonamides" as membrane-bound phospholipase A2 inhibitors. These compounds, particularly N-(phenylalkyl)piperidine derivatives, demonstrated significant potency in inhibiting the liberation of arachidonic acid, with IC30 values as low as 0.028 and 0.009 microM. This research indicates the compound's potential application in reducing the size of myocardial infarction, highlighting its significance in cardiovascular disease treatment (H. Oinuma et al., 1991).
Anti-Acetylcholinesterase Activity
Compounds derived from "4-(3-(Methylsulfonyl)phenyl)piperidine hydrochloride" have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Notably, certain derivatives were found to be potent inhibitors of acetylcholinesterase, with one compound showing an affinity 18,000 times greater for AChE than for BuChE. This suggests potential applications in the treatment of conditions like Alzheimer's disease, where AChE inhibitors can play a critical role (H. Sugimoto et al., 1990).
Human Beta(3) Agonists
Research into novel (4-piperidin-1-yl)-phenyl sulfonamides prepared for their biological activity on the human beta(3)-adrenergic receptor revealed a number of potent full agonists. These findings are particularly relevant to the development of treatments for metabolic disorders, as beta(3) agonists can potentially be used to address obesity and diabetes (B. Hu et al., 2001).
Oxidative Metabolism of Antidepressants
A study on the oxidative metabolism of Lu AA21004, a novel antidepressant, in human liver microsomes and enzymes identified the pathways involved in its metabolism, including the formation of various metabolites. Understanding these metabolic pathways is crucial for drug development, as it helps predict drug interactions and optimize dosing (Mette G. Hvenegaard et al., 2012).
Properties
IUPAC Name |
4-(3-methylsulfonylphenyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-4-2-3-11(9-12)10-5-7-13-8-6-10;/h2-4,9-10,13H,5-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJDKYOBZZFWBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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